D-Glucose-1-13C
Overview
Description
D-Glucose-1-13C: is a labeled form of glucose where the carbon-1 position is enriched with the carbon-13 isotope. This isotopic labeling allows for the tracing of the carbon atom in various biochemical and chemical processes. The molecular formula of this compound is C6H12O6, and it has a molar mass of 180.16 g/mol .
Mechanism of Action
Target of Action
D-Glucose-1-13C, an isotopically labeled form of glucose, primarily targets the metabolic pathways in biological systems . It is a key component of general metabolism and serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Mode of Action
This compound interacts with its targets by participating in various metabolic processes. It is used to predict the primary reaction mechanism in pyrolysis of glucose and to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using Ni−MgO−ZnO catalyst .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a significant role in the amino acids and short-chain fatty acid metabolism pathways . It is also used in metabolic tracer studies, for fatty acid synthesis, and as a minimal media reagent .
Pharmacokinetics
The pharmacokinetics of this compound involves its use as a tracer to access glucose kinetics in vivo . It is used in stable isotope resolved metabolomics (SIRM) to observe dynamic enrichment of 13C-metabolites in various biological samples .
Result of Action
The action of this compound results in the dynamic enrichment of 13C-metabolites in various biological samples, providing insights into the metabolic fluxes within the system . It helps in understanding the interplay between different metabolic pathways and their role in the overall metabolism of the organism .
Biochemical Analysis
Biochemical Properties
D-Glucose-1-13C plays a significant role in biochemical reactions. It is used to predict the primary reaction mechanism in pyrolysis of glucose . It also helps in studying the C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst . The enzymes and proteins it interacts with include hexokinase and glucose-6-phosphate dehydrogenase, which are key enzymes in the glycolysis and pentose phosphate pathways, respectively .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by providing a source of energy and serving as a precursor for other biomolecules . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in glycolysis and the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to enzymes such as hexokinase, leading to its phosphorylation and subsequent conversion into glucose-6-phosphate . This process can influence gene expression and enzyme activity, thereby affecting the overall metabolic profile of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability allows for long-term studies of cellular function in both in vitro and in vivo studies . Over time, this compound is metabolized and incorporated into various metabolic pathways, providing valuable information about the temporal dynamics of these processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses are typically used to trace metabolic pathways, while higher doses can lead to changes in metabolic fluxes and potentially toxic effects . The specific effects can vary depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through glycolysis and the TCA cycle . It interacts with enzymes such as hexokinase in the glycolysis pathway and isocitrate dehydrogenase in the TCA cycle . It can also affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through glucose transporters, such as GLUT1 . It can be localized in various cellular compartments depending on the cell’s metabolic state and the specific transporters expressed .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It is primarily found in the cytosol, where glycolysis occurs . It can also be directed to the mitochondria for oxidation in the TCA cycle . The localization of this compound can be influenced by various factors, including cellular energy status and the presence of specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-1-13C can be synthesized through the chemical reaction of D-glucose with carbon-13 labeled reagents. One common method involves the use of carbon-13 labeled formaldehyde in the presence of a base to introduce the carbon-13 isotope at the carbon-1 position of glucose .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using microorganisms that have been genetically modified to incorporate carbon-13 into the glucose molecule. This method ensures a high yield and isotopic purity of the labeled glucose .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups of this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents such as acetic anhydride and sulfuric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
D-Glucose-1-13C has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Glucose-13C6: Labeled at all six carbon positions with carbon-13.
D-Glucose-6-13C: Labeled at the carbon-6 position with carbon-13.
D-Glucose-2-13C: Labeled at the carbon-2 position with carbon-13.
Uniqueness: D-Glucose-1-13C is unique in that it specifically labels the carbon-1 position, making it particularly useful for studies focused on the initial steps of glucose metabolism. This specificity allows researchers to gain detailed insights into the biochemical pathways involving the carbon-1 position of glucose .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-USBRANDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484451 | |
Record name | D-Glucose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40762-22-9 | |
Record name | D-Glucose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using D-Glucose-1-¹³C in metabolic studies?
A1: D-Glucose-1-¹³C serves as a valuable isotopic tracer in metabolic research. Its structure is identical to naturally occurring glucose, except for a carbon-13 atom replacing carbon-12 at position 1. When organisms consume D-Glucose-1-¹³C, it is metabolized through established biochemical pathways. Researchers can then trace the ¹³C label's incorporation into downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways, the identification of metabolic intermediates, and the quantification of metabolic fluxes.
Q2: How does D-Glucose-1-¹³C help determine if a compound is synthesized via the mevalonate pathway?
A2: The mevalonate pathway is a crucial metabolic route for synthesizing isoprenoids, a diverse class of compounds including cholesterol and steroid hormones. D-Glucose-1-¹³C feeding experiments, coupled with ¹³C-NMR analysis, can confirm if a compound is synthesized through this pathway. [, ] Specifically, the incorporation pattern of ¹³C into the final compound provides crucial evidence. For example, in a study on the mite Carpoglyphus lactis, researchers found ¹³C atoms at specific positions (2, 4, 6, and 8-10) within the alarm pheromone neral after feeding the mites with D-Glucose-1-¹³C. This specific labeling pattern confirmed neral's biosynthesis via the mevalonate pathway. []
Q3: Can you provide an example of how D-Glucose-1-¹³C is used to study sugar transport in plants?
A3: In grapevines (Vitis sp.), D-Glucose-1-¹³C helped demonstrate the potential for sugar loss from berries and a retrieval mechanism in pedicels. [] Researchers infused D-Glucose-1-¹³C into attached berries and observed its movement. The detection of ¹³C enrichment in pedicels, but not in peduncles or leaves, indicated a localized sugar retrieval system within the pedicels. This finding was further supported by the expression of sugar transporter genes and the localization of the sucrose transporter SUC27 in pedicel xylem parenchyma cells.
Q4: Beyond metabolic pathway elucidation, are there other applications of D-Glucose-1-¹³C?
A4: Yes, D-Glucose-1-¹³C finds use in studying the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids. [] By using D-Glucose-1-¹³C and analyzing the position of the ¹³C label in the resulting Maillard reaction products, researchers can gain insights into the reaction mechanisms and identify key intermediates. This knowledge is crucial for understanding flavor and color development in food chemistry and potential implications for human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.